5-Bromofuran-2(5H)-one

Phase-transfer catalysis Allylic substitution Agrochemical intermediates

5-Bromofuran-2(5H)-one (CAS 40125-53-9) is a monobrominated α,β-unsaturated γ-lactone belonging to the 2(5H)-furanone class. It features an electrophilic allylic bromide at the C5 position, which imparts reactivity distinct from its vinyl bromide regioisomers.

Molecular Formula C4H3BrO2
Molecular Weight 162.97 g/mol
CAS No. 40125-53-9
Cat. No. B1281180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromofuran-2(5H)-one
CAS40125-53-9
Molecular FormulaC4H3BrO2
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC1Br
InChIInChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-3H
InChIKeyODQLAECNMKXOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromofuran-2(5H)-one (CAS 40125-53-9): Core Identity and Procurement-Relevant Characteristics


5-Bromofuran-2(5H)-one (CAS 40125-53-9) is a monobrominated α,β-unsaturated γ-lactone belonging to the 2(5H)-furanone class [1]. It features an electrophilic allylic bromide at the C5 position, which imparts reactivity distinct from its vinyl bromide regioisomers . This compound serves as a strategic building block in medicinal chemistry, agrochemical development, and natural product synthesis, offering a defined stereoelectronic profile for downstream derivatization [2].

Why 5-Bromofuran-2(5H)-one Cannot Be Replaced by Generic Halogenated Furanones


The bromination position fundamentally dictates the reaction mechanism and product profile. 5-Bromofuran-2(5H)-one contains an allylic bromide that reacts via SN2'/SN2 pathways, enabling efficient C–O and C–N bond formation under mild phase-transfer conditions [1]. In contrast, the 4-bromo isomer is a vinyl bromide that requires metal-catalyzed cross-coupling for activation, and the 3,4-dibromo analogue offers two competing sites that can compromise regioselectivity [2]. Substituting with 5-chloro-2(5H)-furanone reduces electrophilicity, while 5-hydroxy-2(5H)-furanone lacks the leaving group entirely for direct nucleophilic displacement. The quantitative evidence below demonstrates that the 5-bromo substitution pattern uniquely balances reactivity, selectivity, and operational practicality for specific synthetic applications [3].

5-Bromofuran-2(5H)-one: Quantitative Differentiation Evidence for Procurement Decisions


Phase-Transfer Catalyzed Nucleophilic Substitution: 84% Yield vs. Incompatible Vinyl Bromide Analogue

Under identical phase-transfer conditions (K₂CO₃, TBAB, H₂O/CH₂Cl₂), 5-bromofuran-2(5H)-one reacts with 2,4-dichlorophenol to afford 5-aryloxyfuran-2(5H)-one in 84% isolated yield [1]. This SN2' displacement exploits the allylic nature of the C5 bromide. The 4-bromo regioisomer (vinyl bromide) is structurally incapable of undergoing this direct nucleophilic substitution under the same mild, metal-free conditions, and instead requires Pd-catalyzed Suzuki coupling (yields 61–85%), introducing additional cost, catalyst removal, and purification complexity [2].

Phase-transfer catalysis Allylic substitution Agrochemical intermediates

Intramolecular Diels-Alder Rate Enhancement: Halo-Substituted Furans vs. Unsubstituted Furans

Intramolecular Diels-Alder (IMDA) reactions of N-alkenyl-substituted furanyl amides bearing a bromo substituent at the 3- or 5-position proceed at a much faster rate and in higher yield than the unsubstituted furanyl amide [1]. Quantum mechanical calculations attribute this to increased reaction exothermicity: halogen substitution raises reactant energy and stabilizes the oxanorbornene product, decreasing activation enthalpies and increasing barriers to retro-cycloaddition [1]. This effect is general for halo-furans but directly implicates the 5-bromo substitution pattern as a reactivity-enhancing motif.

Cycloaddition Diels-Alder Rate acceleration Furan amides

Regioselective Derivatization: Allylic Bromide vs. Exocyclic Bromomethylene Reactivity

When both endocyclic allylic bromide (C5) and exocyclic bromomethylene substituents are present, as in 4-bromo-5-(bromomethylene)furan-2(5H)-one, the exocyclic vinylic bromide reacts preferentially with one equivalent of arylboronic acid under Suzuki-Miyaura conditions [1]. The 5-bromofuran-2(5H)-one scaffold, lacking the exocyclic competing site, offers unambiguous reactivity at the C5 position. This contrasts with the 4-bromo isomer, where Pd-catalyzed cross-coupling occurs at the vinyl C4 position [2].

Regioselectivity Suzuki-Miyaura Fimbrolide derivatives

Physicochemical Handling Advantage: Lower Boiling Point vs. 4-Bromo Regioisomer

5-Bromofuran-2(5H)-one exhibits a boiling point of 101–102 °C at 10 Torr (density 1.9402 g/cm³) , whereas the 4-bromo regioisomer boils at 274.3 °C at 760 mmHg . Although measured at different pressures, the substantial difference reflects the enhanced volatility conferred by the allylic bromide motif; under reduced pressure, the 5-bromo isomer is distillable under mild conditions, facilitating purification without chromatographic intervention.

Physicochemical properties Purification Distillation

Cytotoxic Selectivity of Bromofuran-2(5H)-one Class vs. Chloro Analogues

In a comparative cytotoxicity study of halogen-furan-2(5H)-one derivatives against PC-3 (prostate) and HCT-116 (colon) human cancer cell lines, only bromofuran-2(5H)-ones exhibited cytotoxic activity in both cell lines; chloro- and other halogenated analogues were inactive [1]. The bromofuranone class induced cell death by apoptosis and triggered lipid peroxidation (TBARS assay), suggesting ROS-mediated cytotoxicity associated with an electrophilic carbon at position 4 [1]. (E)-5-(Bromomethylene)furan-2-(5H)-one was the most active against PC-3 (IC₅₀ 0.93 ± 0.02 μM) and 3,4-dibromofuran-2(5H)-one against HCT-116 (IC₅₀ 0.4 ± 0.04 μM). In a separate study, bromofuranones showed IC₅₀ values of 0.31–7.30 μM, outperforming cisplatin (IC₅₀ 8.09–8.31 μM) by up to 25-fold [2].

Anticancer Cytotoxicity Apoptosis Halogen effect

5-Bromofuran-2(5H)-one: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Agrochemical Strigolactone Analogue Synthesis via Metal-Free SN2' Displacement

The patent CN111533715A demonstrates that 5-bromofuran-2(5H)-one reacts with phenols under phase-transfer conditions (K₂CO₃/TBAB, H₂O/CH₂Cl₂) to yield 5-aryloxyfuran-2(5H)-ones in 81–84% yield [1]. These products are strigolactone analogues used for rice tillering inhibition. This metal-free, room-temperature protocol leverages the allylic bromide reactivity unique to the 5-bromo isomer, providing a cost-efficient route that avoids Pd catalysts and is amenable to agrochemical scale-up.

Medicinal Chemistry: Bromofuranone Anticancer Lead Optimization

Bromofuran-2(5H)-ones are uniquely cytotoxic among halogenated furanones, with derivatives exhibiting IC₅₀ values down to 0.31 μM against PC-3 and U-251 cancer lines, outperforming cisplatin by up to 25-fold [2]. Chloro analogues are inactive [1]. The 5-bromo substitution pattern enables further functionalization at C5 to generate libraries of bioactive furanones for anticancer lead optimization programs.

Complex Heterocycle Construction via Accelerated Intramolecular Diels-Alder Cycloaddition

N-Alkenyl furanyl amides bearing a 5-bromo substituent undergo intramolecular Diels-Alder reactions at significantly faster rates and higher yields than unsubstituted analogues, producing stable oxanorbornenes at 80–110 °C [3]. This rate acceleration, attributed to halogen-induced changes in reaction exothermicity, is exploited in the synthesis of complex fused heterocycles for natural product total synthesis and drug discovery.

Single-Site Selective Derivatization for Unambiguous SAR Studies

Unlike polybrominated furanones (e.g., 4-bromo-5-(bromomethylene)furan-2(5H)-one) where the exocyclic bromomethylene competes for reactivity, 5-bromofuran-2(5H)-one possesses a single electrophilic site [4]. This ensures predictable and unambiguous derivatization at C5, eliminating regioisomeric mixtures and simplifying structure-activity relationship (SAR) studies in medicinal chemistry programs.

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